molecular formula C13H10O B181731 Xanthene CAS No. 92-83-1

Xanthene

Cat. No. B181731
CAS RN: 92-83-1
M. Wt: 182.22 g/mol
InChI Key: GJCOSYZMQJWQCA-UHFFFAOYSA-N
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Description

Xanthene (9H-xanthene, 10H-9-oxaanthracene) is an organic compound with the formula CH2[C6H4]2O . It is a yellow solid that is soluble in common organic solvents . This compound itself is an obscure compound, but many of its derivatives are useful dyes .


Synthesis Analysis

Xanthenes can be synthesized from simple starting materials or through modification of related structures . A recent development in the synthesis of xanthenes involves the use of dual catalysts on a single support, which improves reaction efficiency, yields, selectivity, and simplifies reaction conditions .


Molecular Structure Analysis

This compound has a unique scaffold with a 9H-Xanthen-9-one core structure . The presence of different substituents in position 9 strongly influences its physical and chemical properties .


Physical And Chemical Properties Analysis

This compound is a yellow solid that is soluble in common organic solvents . The presence of different substituents in position 9 strongly influences its physical and chemical properties .

Scientific Research Applications

Fluorescent Dyes and Bioimaging

  • Xanthene and its derivatives are used as fluorescent dyes in visualizing biomolecules and in laser applications. They are notably employed in fluorescence imaging, a key technique for observing biological phenomena in living cells. Silicon-substituted this compound dyes, such as fluorescein and rhodamines, have shown promise in far-red to near-infrared fluorescent imaging, applicable in tumor imaging and neuronal activity monitoring (Kushida, Nagano, & Hanaoka, 2015).

Photodynamic Therapy

  • This compound dyes like Rose Bengal are used in Photodynamic Therapy for treating infections caused by microorganisms and other diseases. Modifications to these dyes can improve their interaction with biological substrates, enhancing their therapeutic potential (Pereira et al., 2017).

Biological and Pharmacological Activities

  • This compound derivatives exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. They also show therapeutic effects in conditions like diabetes and Alzheimer's disease. The diverse biological activity of this compound derivatives makes them a significant focus in pharmaceutical chemistry (Ghasemi Ghahsare et al., 2020).

Synthesis and Catalysis

  • Xanthenes are synthesized using various catalysts, including nano-CeO2, which has proven to be effective in producing high-yield this compound derivatives. This method offers advantages like catalyst recovery, high efficiency, and simplicity (Baghernejad & Ghapanvari, 2021).

Corrosion Inhibition

  • This compound derivatives are used as corrosion inhibitors for metals like mild steel in acidic environments. Studies using density functional theory have shown their effectiveness in protecting steel surfaces (Obi-Egbedi, Obot, & El-Khaiary, 2011).

Semiconductor Applications

  • This compound polymers with semiconducting properties have been developed, showing potential in the creation of model enzymes and ion-exchange adsorbents with direct electrical regeneration capabilities (Mcneill & Weiss, 1959).

Near-Infrared Applications

  • The development of this compound-based functional dyes for near-infrared (NIR) applications is a growing field, especially in biological applications like medical diagnostics and molecular imaging (Kamino & Uchiyama, 2023).

Mechanism of Action

Target of Action

9H-Xanthene, also known as Xanthene, is a compound that has shown promising biological activities .

Mode of Action

It has been found to counteract oxidative stress via nrf2 modulation in inflamed human macrophages . This suggests that 9H-Xanthene may interact with its targets by enhancing the Nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation .

Biochemical Pathways

The biosynthesis of 9H-Xanthene in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Pharmacokinetics

The molecular weight of 9h-xanthene is 1822179 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of 9H-Xanthene’s action is the modulation of oxidative stress and inflammation in cells . This modulation can lead to a variety of pharmacological activities, including anti-inflammatory and antioxidant effects .

Action Environment

The action, efficacy, and stability of 9H-Xanthene can be influenced by various environmental factors. For instance, its melting point is 101 to 102 °C, and its boiling point is 310 to 312 °C . These physical properties may affect the compound’s stability and action in different environments.

Safety and Hazards

Xanthene may cause an allergic skin reaction . It is recommended to wear personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

Xanthene-based functional dyes have diverse applications in life science and materials science . A current challenge is to develop new dyes with suitable physicochemical properties, including near-infrared (NIR) operation, for advanced biological applications such as medical diagnostics and molecular imaging . It is envisioned that the THQ modification tactic is a simple yet exceptional approach to upgrade the performance of conventional this compound dyes .

properties

IUPAC Name

9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOSYZMQJWQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059070
Record name 9H-Xanthene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light yellow solid; [Sigma-Aldrich MSDS]
Record name Xanthene
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Vapor Pressure

0.000847 [mmHg]
Record name Xanthene
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CAS RN

92-83-1
Record name Xanthene
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Record name Xanthene
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Record name 9H-Xanthene
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Record name 9H-Xanthene
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Record name 9H-Xanthene
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Record name Xanthene
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Record name XANTHENE
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Synthesis routes and methods I

Procedure details

Rhodamine B aniline lactam, rhodamine B-p-chloroanilino lactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)-fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, 3-dipentylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-p-tolyl)amino-6-methyl-7-anilinofluoran, and so on.
[Compound]
Name
Rhodamine B aniline lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-piperidino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
rhodamine B-p-chloroanilino lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-dipentylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods II

Procedure details

Rhodamin B anilinolactam, Rhodamin B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)-fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tolylamino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tolylamino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl)propylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)isoamylamino-6-methyl-7-anilinofluoran, 3-(N-methyl)cyclohexylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tetrahydrofurylamino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamin B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-(N-ethyl)tolylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-piperidino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-(N-ethyl)tolylamino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-methyl)propylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-ethyl)isoamylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-methyl)cyclohexylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-(N-ethyl)tetrahydrofurylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
Rhodamin B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Synthesis routes and methods III

Procedure details

Rhodamin B anilinolactam, Rhodamin B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-phenoxyfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamin B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamin B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-phenoxyfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Synthesis routes and methods IV

Procedure details

Rhodamine B anilinolactam, Rhodamine B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylamino-fluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino).=uoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamine B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-piperidino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamine B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylamino-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthene
Reactant of Route 2
Xanthene
Reactant of Route 3
Xanthene
Reactant of Route 4
Xanthene
Reactant of Route 5
Xanthene
Reactant of Route 6
Xanthene

Q & A

Q1: What is the molecular formula and weight of xanthene?

A1: The molecular formula of this compound is C13H10O, and its molecular weight is 182.22 g/mol.

Q2: What are the key spectroscopic data points for characterizing this compound derivatives?

A2: Characterization techniques often include:

  • NMR Spectroscopy (1H and 13C): Provides information on the hydrogen and carbon environments within the molecule, crucial for confirming structure and substitutions. []
  • IR Spectroscopy: Identifies functional groups present in the molecule, such as carbonyl (C=O) stretching frequencies in this compound-1,8-dione derivatives. []
  • Mass Spectrometry: Confirms the molecular weight and fragmentation patterns, aiding in structural elucidation. []

Q3: How does the incorporation of this compound moieties into polymer chains affect solubility?

A3: Introducing this compound units, often alongside sulfone groups, can significantly enhance the solubility of polymers like poly(arylene ether ketone sulfone)s (PEKS) in common organic solvents. This improvement is attributed to the bulky nature of this compound disrupting polymer chain packing and increasing free volume. []

Q4: Are this compound-containing polymers thermally stable?

A4: Yes, many this compound-containing polymers, such as poly(ether ester)s and polyarylates, display excellent thermal stability. They often exhibit high glass transition temperatures (Tg) above 200 °C and maintain significant residual weight even at temperatures exceeding 600 °C under inert atmospheres. [, ]

Q5: How are this compound dyes used as photocatalysts in polymerization reactions?

A5: Halogenated this compound dyes, such as rose bengal and eosin Y, are employed as photocatalysts in Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization. The type and position of halogen substituents significantly influence the dye's photocatalytic activity, affecting oxygen tolerance and polymerization rate. []

Q6: What factors influence the photostability of this compound dyes in catalytic systems?

A6: The stability of this compound dye photocatalysts can be influenced by their environment. Studies indicate that homogeneous systems (e.g., in solution) generally display higher photostability compared to heterogeneous systems where the dyes are immobilized on surfaces like glass beads or polymer brushes. The presence of reagents and the specific immobilization strategy can also impact photobleaching rates. []

Q7: How is computational chemistry used to understand the properties of this compound derivatives?

A7: Density Functional Theory (DFT) calculations are valuable for predicting molecular properties. For instance, DFT can be used to:

  • Explain spectral shifts: DFT calculations can rationalize observed red-shifts in absorption and emission spectra of rhodamine dyes based on structural modifications like alkylation or esterification. []
  • Predict ground-state geometry: In fluorescein derivatives, DFT calculations helped determine the dihedral angle between the this compound and benzene rings, influencing fluorescence properties. []

Q8: How do structural modifications of rhodamine dyes impact their photostability?

A8: Research on rhodamine dyes revealed that:

  • Increasing the size of alkyl substituents on the this compound amino groups generally enhances photostability. []
  • Forming rigid rings by connecting the N-linked alkyl groups on the this compound core significantly reduces photostability. []
  • Esterifying the carboxylic acid group (-COOH) on the benzene ring can improve photostability. []

Q9: How do substituents on this compound-based probes impact their metal ion selectivity?

A9: Studies on rhodamine-based probes demonstrated that:

  • Probes with less bulky substituents on the this compound nitrogen atom exhibit selectivity towards Pb2+ ions, displaying chromogenic and fluorogenic "turn-on" responses. []
  • Probes with two ethyl substituents on the this compound nitrogen atoms display selectivity toward Hg2+ ions, exhibiting dual-mode spectral amplification. []

Q10: How does the presence of bulky groups on the this compound core influence stability?

A10: Incorporating bulky groups at the C-3' and C-7' positions of the this compound core is expected to enhance stability by providing steric protection to the central methine carbon, making it less susceptible to nucleophilic attack. This modification can also hinder stacking interactions, potentially further enhancing stability. []

Q11: What are some key applications of this compound derivatives?

A11: this compound derivatives find applications in various fields:

  • Fluorescent probes: Used for biomolecule visualization due to their fluorescent properties. [, , ]
  • Dyes: Utilized in various coloring applications, including textiles and lasers. [, ]
  • Photodynamic therapy: Some this compound derivatives, like rose bengal, are explored for photodynamic therapy to treat diseases like psoriasis and eczema. [, ]

Q12: What are some common synthetic methods for preparing this compound derivatives?

A12: Common synthetic approaches for this compound derivatives include:

  • Condensation reactions: Condensing 2-naphthol with aldehydes or a combination of aldehydes and dimedone in the presence of various catalysts, such as acids or Lewis acids. [, , ]
  • Cycloaddition reactions: Utilizing cycloaddition reactions, like the Diels-Alder reaction, to construct the this compound ring system. []
  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for incorporating this compound dyes into oligonucleotide probes. []

Q13: What are some advantages of using magnetic nanocatalysts in this compound synthesis?

A13: Magnetic nanocatalysts, like cobalt ferrite and aluminum-doped cobalt ferrite, are gaining popularity in this compound synthesis due to advantages like:

  • Easy separation: The magnetic properties allow for straightforward separation from the reaction mixture using an external magnet. []
  • Recyclability: These catalysts can often be recovered and reused in multiple reaction cycles, improving process economics and sustainability. []

Q14: How do this compound[n]arenes differ from other macrocycles?

A14: this compound[n]arenes are distinct from typical macrocycles due to their inherently rigid bowl-shaped structure arising from alkyl groups attached to the linking methylene units. This conformationally restricted shape makes them suitable building blocks for cavitands and facilitates self-assembly into molecular capsules via noncovalent interactions. []

Q15: What biological activities have been reported for this compound derivatives?

A15: this compound derivatives have shown a variety of biological activities, including:

  • Antibacterial activity: Some this compound-containing polymers have demonstrated antibacterial properties, potentially making them suitable for biomedical applications. []
  • Antioxidant activity: Certain this compound derivatives have exhibited antioxidant properties. []
  • Acetylcholinesterase inhibition: Some this compound derivatives have shown inhibitory effects against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's disease. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.